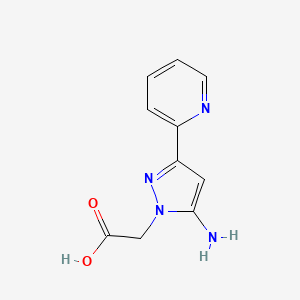

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid

Description

2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a pyridin-2-yl group at position 3, and an acetic acid moiety at the N1 position. Its molecular formula is C₁₁H₁₁N₅O₂, with a molecular weight of 257.24 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, such as kinase inhibitors and enzyme modulators .

Properties

IUPAC Name |

2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-9-5-8(7-3-1-2-4-12-7)13-14(9)6-10(15)16/h1-5H,6,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPKXSZXIUZJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=C2)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic method for preparing 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid involves the reaction of pyridin-2-yl hydrazine with chloroacetic acid or its derivatives under basic conditions. The key steps and conditions are summarized below:

- Starting Materials: Pyridin-2-yl hydrazine and chloroacetic acid.

- Base: Triethylamine or other organic bases to neutralize the acid and promote nucleophilic substitution.

- Solvent: Polar solvents such as ethanol or methanol are preferred to dissolve reactants and facilitate the reaction.

- Temperature: Elevated temperatures (e.g., reflux conditions) are employed to drive the reaction to completion.

- Reaction Mechanism: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the pyrazole ring substituted with the acetic acid moiety.

After the reaction, purification is typically conducted using recrystallization or chromatographic techniques to isolate the target compound with high purity.

Industrial Production Methods

For large-scale production, the synthesis is adapted to industrial settings with considerations for efficiency, safety, and scalability:

- Batch or Continuous Flow Reactors: Continuous flow reactors are increasingly used to improve reaction control, heat transfer, and reproducibility.

- Optimization of Reaction Parameters: Temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

- Automation: Automated systems may be employed for reagent addition and reaction monitoring.

- Purification: Industrial purification often involves crystallization and large-scale chromatography.

These methods ensure consistent quality and cost-effectiveness for commercial applications.

Chemical Reaction Analysis Relevant to Preparation

The compound’s amino group and pyrazole ring allow for various chemical transformations that can be leveraged or need to be controlled during synthesis:

- Nucleophilic Substitution: The amino group (-NH₂) is nucleophilic, enabling substitution reactions with alkyl halides such as chloroacetic acid derivatives.

- Acylation: Acylation reactions can modify the amino group, but in preparation, conditions are controlled to avoid undesired side reactions.

- Oxidation and Reduction: The amino group can be oxidized to nitro derivatives or reduced from nitro precursors, but these steps are typically separate from the main synthetic route for the target compound.

- Cyclization: Formation of the pyrazole ring involves cyclization reactions between hydrazines and appropriate carbonyl-containing precursors.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | Pyridin-2-yl hydrazine, chloroacetic acid |

| Base | Triethylamine or similar |

| Solvent | Ethanol, methanol |

| Temperature | Reflux or elevated temperature (typically 60–80°C) |

| Reaction Type | Nucleophilic substitution followed by cyclization |

| Purification Methods | Recrystallization, chromatography |

| Industrial Scale Adaptations | Use of continuous flow reactors, optimized reaction conditions, automated reagent addition |

| Typical Yield | >90% (dependent on reaction optimization) |

| Characterization Techniques | IR (carbonyl and pyrazole peaks), NMR (protons of pyrazole and acetic acid), HPLC purity analysis |

Research Findings and Optimization Notes

- Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of chloroacetic acid or hydrazine improves conversion rates.

- Solvent Selection: Polar protic solvents like ethanol facilitate better solubility and reaction kinetics.

- Temperature Control: Maintaining reaction temperature around reflux ensures complete reaction without decomposition.

- Purity Verification: IR spectroscopy identifies characteristic peaks such as C=O stretch near 1746 cm⁻¹ and pyrazole C-N vibrations near 1527 cm⁻¹. ^1H NMR signals confirm the presence of the amino group and pyridinyl substituent.

- By-product Minimization: Careful control of reaction time and base amount reduces formation of acetamide or other side products.

- Scale-Up Considerations: Continuous flow reactors improve heat management and reproducibility, essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The acetic acid moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of 2-(5-nitro-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid.

Reduction: Formation of 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity: Research has indicated that pyrazole derivatives, including 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid, exhibit significant anticancer properties. A study focused on functional pyrazolo[1,5-a]pyrimidines highlights their potential as antitumor scaffolds, showing promising results in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction .

Antimicrobial Properties: The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy depending on the concentration used. This positions it as a candidate for developing new antimicrobial agents .

Neuroprotective Effects: Some studies suggest that pyrazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects in neurological disorders .

Agricultural Applications

Plant Growth Regulators: Derivatives of pyrazole, including the target compound, have been investigated for their roles as plant growth regulators. They can influence plant growth and development by modulating hormonal pathways, thereby enhancing crop yields and resistance to environmental stressors .

Pesticidal Activity: Research into the pesticide potential of pyrazole derivatives has shown that they can act as effective agrochemicals against various pests and pathogens affecting crops. Their ability to disrupt biological processes in target organisms makes them valuable in sustainable agriculture practices .

Material Science Applications

Fluorescent Dyes: The unique electronic properties of pyrazole compounds allow them to be utilized in the development of fluorescent materials. These materials have applications in sensors and imaging technologies due to their ability to emit light upon excitation .

Polymer Chemistry: Pyrazole derivatives are also being explored for their incorporation into polymer matrices, enhancing the mechanical and thermal properties of materials used in various industrial applications .

Case Studies

Mechanism of Action

The mechanism by which 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary based on the specific biological context and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects on Polarity and Solubility: The pyridin-2-yl group in the target compound improves water solubility compared to phenyl or alkyl substituents (e.g., 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid). The pyridine’s nitrogen enables hydrogen bonding and coordination with metal ions . Trifluoromethyl (CF₃) groups, as seen in [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride, increase acidity (pKa ~3.5–4.0) and metabolic stability but reduce aqueous solubility .

Bioactivity and Applications: Amino vs. Trifluoromethyl Substitution: The 5-amino group in the target compound and 5-Amino-1H-pyrazole-3-acetic acid facilitates hydrogen bonding in biological targets, making these analogs suitable for enzyme inhibition. In contrast, CF₃-substituted derivatives are prevalent in agrochemicals due to their resistance to oxidative degradation . Pyridine vs. Phenyl Rings: Pyridine-containing analogs exhibit stronger π-π stacking interactions in protein binding pockets compared to phenyl-substituted derivatives, as demonstrated in kinase inhibitor studies .

Synthetic Routes: The target compound is synthesized via coupling reactions similar to those for 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid, using EDCI·HCl and DMAP as catalysts (). Pyridin-2-yl-substituted starting materials are critical for regioselectivity .

Research Findings and Data

Physicochemical Properties:

- Acidity: The acetic acid group in the target compound has a pKa of ~2.5–3.0, comparable to 5-Amino-1H-pyrazole-3-acetic acid (pKa ~2.8) but lower than CF₃-substituted analogs (pKa ~3.5–4.0) due to electron-withdrawing effects .

- LogP: The target compound’s LogP is estimated at 0.9 (calculated using ChemDraw), indicating moderate lipophilicity. This is higher than 5-Amino-1H-pyrazole-3-acetic acid (LogP = -0.5) but lower than 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (LogP = 1.7) .

Stability and Reactivity:

- The pyridine ring enhances thermal stability (decomposition temperature >200°C) compared to phenyl analogs.

- The amino group at position 5 is susceptible to oxidation, necessitating storage under inert conditions .

Biological Activity

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid, a compound with a unique heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring fused with a pyridine moiety, contributing to its diverse biological properties. The molecular formula is , and it has a molecular weight of 232.24 g/mol. The compound exhibits solubility in polar solvents, which is crucial for its bioavailability.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including breast (MDA-MB-231), lung, and prostate cancers. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Anticancer Activity

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In animal models, derivatives of this compound demonstrated reduced paw edema, suggesting effective anti-inflammatory properties.

Table 2: Anti-inflammatory Activity

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented as well. Studies show that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Study on Anticancer Activity

In a recent study published in ACS Omega, researchers synthesized several pyrazole derivatives and evaluated their anticancer activities. The study found that modifications to the pyrazole ring significantly influenced the bioactivity against various cancer types. For example, the introduction of specific substituents enhanced antiproliferative effects on breast cancer cells, indicating structure-activity relationships that can guide future drug design efforts .

Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory effects of similar compounds. The study utilized carrageenan-induced paw edema models to assess efficacy. Results indicated that certain derivatives displayed significant reductions in inflammation markers, supporting their potential as therapeutic agents in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.